![molecular formula C9H13NO4S4 B274065 3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B274065.png)
3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is a heterocyclic compound that has shown potential for various scientific research applications. This compound is synthesized using a specific method and has a unique mechanism of action that leads to specific biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide has shown potential for various scientific research applications. It has been studied for its anti-inflammatory, antitumor, and antiviral properties. This compound has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide involves the inhibition of specific enzymes and pathways that are involved in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific biological process that is being targeted. Inhibition of COX-2 and 5-LOX leads to a decrease in the production of inflammatory mediators, which can reduce inflammation. Inhibition of HDACs can lead to changes in gene expression, which can have various physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide in lab experiments is its specificity for certain enzymes and pathways. This can lead to more targeted and specific results. However, one limitation is that the effects of this compound may be dependent on the specific biological system being studied, and may not be generalizable to other systems.
Direcciones Futuras
There are several future directions for research on 3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on specific signaling pathways in cancer cells, and its potential as an anticancer agent. Additionally, further research can be done to investigate the specificity and selectivity of this compound for specific enzymes and pathways, and its potential for drug development.
Métodos De Síntesis
The synthesis of 3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide involves the reaction of 2-aminothiophenol with α,β-unsaturated ketone in the presence of sodium hydride and acetic anhydride. This reaction leads to the formation of the intermediate compound, which is further reacted with thionyl chloride to produce the final product.
Propiedades
Fórmula molecular |
C9H13NO4S4 |
|---|---|
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
3-(1,1-dioxothiolan-3-yl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione |
InChI |
InChI=1S/C9H13NO4S4/c11-17(12)2-1-6(3-17)10-7-4-18(13,14)5-8(7)16-9(10)15/h6-8H,1-5H2 |
Clave InChI |
DBENEADLWSFRQB-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CC1N2C3CS(=O)(=O)CC3SC2=S |
SMILES canónico |
C1CS(=O)(=O)CC1N2C3CS(=O)(=O)CC3SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273982.png)
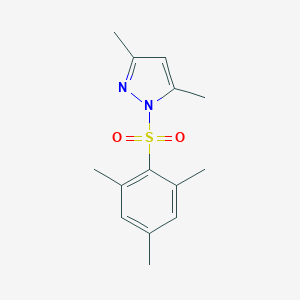
![1-[(2,4-Dichlorophenyl)sulfonyl]azepane](/img/structure/B273990.png)
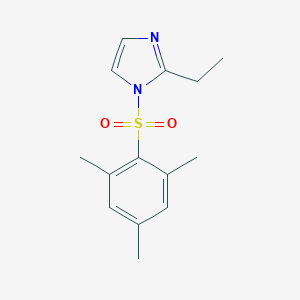
![2-benzyl-1-[(2,5-dichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B273999.png)
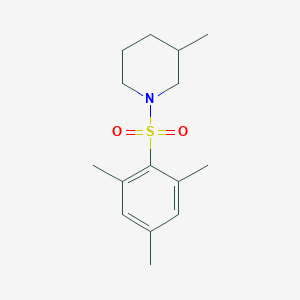
![3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B274007.png)
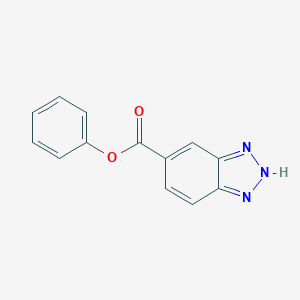
![5-benzoyl-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B274010.png)
![8-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/structure/B274013.png)
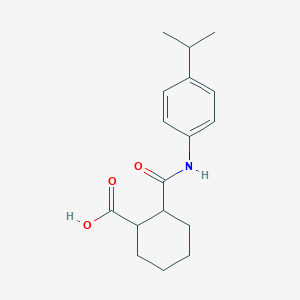
![ethyl {4-[3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B274020.png)
![3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B274024.png)
![(6-Bromoimidazo[1,2-a]pyridin-2-yl)(methoxyimino)acetic acid](/img/structure/B274026.png)